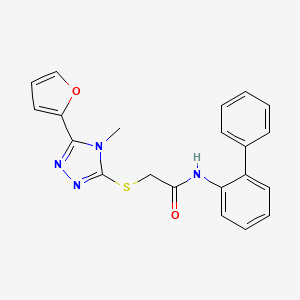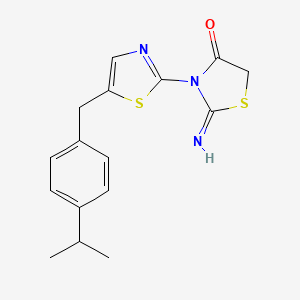![molecular formula C13H11BrN2O3S B12131195 (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate](/img/structure/B12131195.png)
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate is a synthetic organic compound characterized by its unique thiazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate typically involves the condensation of 4-bromoaniline with acetylacetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-3-acetyl-2-[(4-chlorophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- (2Z)-3-acetyl-2-[(4-fluorophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- (2Z)-3-acetyl-2-[(4-iodophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
Uniqueness
The uniqueness of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate lies in its bromine substituent, which can influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs
Propiedades
Fórmula molecular |
C13H11BrN2O3S |
|---|---|
Peso molecular |
355.21 g/mol |
Nombre IUPAC |
[3-acetyl-2-(4-bromophenyl)imino-1,3-thiazol-4-yl] acetate |
InChI |
InChI=1S/C13H11BrN2O3S/c1-8(17)16-12(19-9(2)18)7-20-13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3 |
Clave InChI |
PRRHJMJAJBIRMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=CSC1=NC2=CC=C(C=C2)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131119.png)
![N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12131120.png)
![N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12131124.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131136.png)




![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)
![2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131179.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12131180.png)
